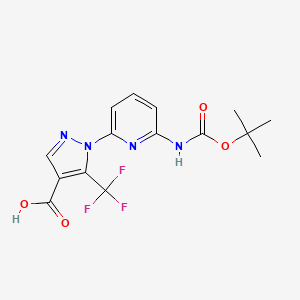
Asticolorin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . Asticolorin B is an extremely weak basic (essentially neutral) compound based on its pKa . It is a toxic metabolite isolated from cultures of Aspergillus multicolor .
Vorbereitungsmethoden
Asticolorin B is synthesized through a series of complex organic reactions. The structure elucidation of asticolorins A–C, including this compound, is based on X-ray crystallography and detailed studies of their 1H and 13C NMR spectra . The chirality of the C-29 secondary hydroxy group present in asticolorin A, as determined by the method of Horeau, established the absolute configuration
Analyse Chemischer Reaktionen
Asticolorin B undergoes various types of chemical reactions, including oxidation and reduction. As a xanthene derivative, it can participate in electrophilic substitution reactions due to the presence of aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Asticolorin B has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a model compound to study the behavior of xanthenes and their derivatives. In biology, it is studied for its toxic effects and potential use as a biochemical tool to understand cellular processes. Its toxic nature makes it a subject of interest in medical research, particularly in understanding its mechanism of action and potential therapeutic applications .
Wirkmechanismus
The mechanism of action of Asticolorin B involves its interaction with cellular membranes and proteins. As a xanthene derivative, it can intercalate into DNA and disrupt cellular processes. The molecular targets and pathways involved in its action include the inhibition of key enzymes and disruption of membrane integrity. This leads to cellular toxicity and eventual cell death .
Vergleich Mit ähnlichen Verbindungen
Asticolorin B is similar to other xanthene derivatives, such as fluorescein and eosin. its unique structure and toxic properties set it apart from these compounds. While fluorescein and eosin are widely used as dyes in various applications, this compound’s toxicity limits its use to research settings. Other similar compounds include asticolorins A and C, which share similar structural features but differ in their specific functional groups and biological activities .
Eigenschaften
CAS-Nummer |
93376-71-7 |
|---|---|
Molekularformel |
C33H28O7 |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
6,16,24-trihydroxy-3,8,22,27,29-pentamethyl-11,15,19-trioxaoctacyclo[14.14.1.02,14.04,12.05,10.018,26.020,25.027,31]hentriaconta-2(14),3,5,7,9,12,18(26),20,22,24,29-undecaen-17-one |
InChI |
InChI=1S/C33H28O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30,34-35,37H,12H2,1-5H3 |
InChI-Schlüssel |
QPGYUCLUVQROTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C3C(C1)(C4=C(C(=O)C3(OC5=C2C(=C6C(=C5)OC7=CC(=CC(=C76)O)C)C)O)OC8=CC(=CC(=C84)O)C)C |
melting_point |
320 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
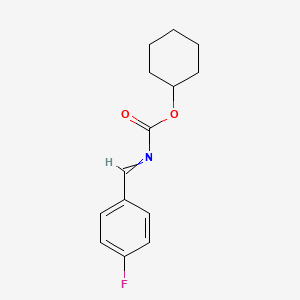
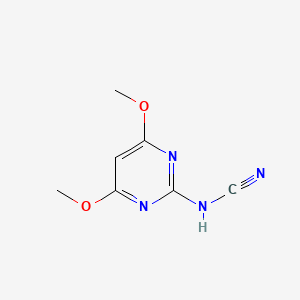

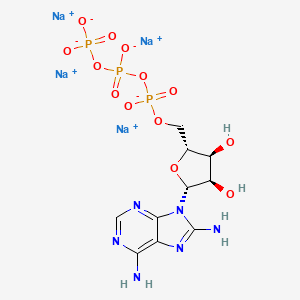
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
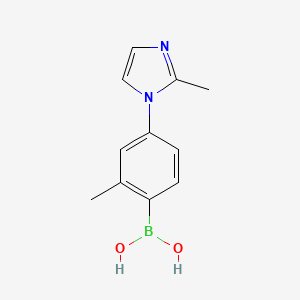

![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
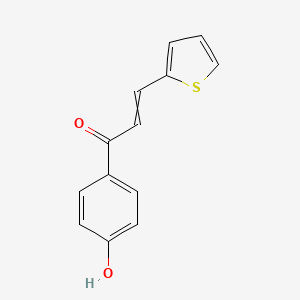
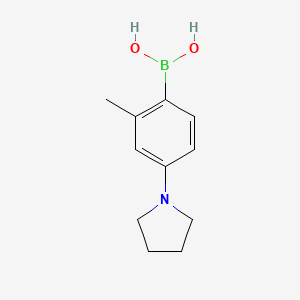
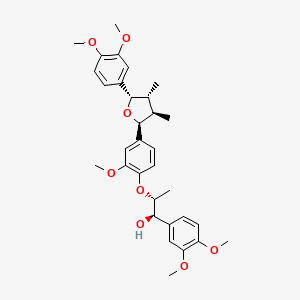
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
